

# A Comprehensive Technical Guide to the Solubility of 2-Octenoic Acid

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## Compound of Interest

Compound Name: 2-Octenoic acid

Cat. No.: B1171563

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of **2-octenoic acid** in various solvents. The information is curated for professionals in research, scientific, and drug development fields, offering a detailed look at its solubility profile, experimental protocols for determination, and relevant biological signaling pathways.

## Core Concepts: Understanding the Solubility of 2-Octenoic Acid

**2-Octenoic acid** is a medium-chain fatty acid characterized by an eight-carbon chain with a carboxylic acid functional group and a double bond. Its molecular structure dictates its solubility, which is a critical parameter in various applications, including drug formulation and biochemical research. The presence of the polar carboxylic acid head allows for some interaction with polar solvents, while the nonpolar hydrocarbon tail dominates its solubility in nonpolar, organic solvents.

## Quantitative and Qualitative Solubility Data

Precise quantitative solubility data for **2-octenoic acid** across a wide range of solvents is not extensively documented in publicly available literature. However, a combination of qualitative descriptions and some quantitative values provides a clear solubility profile.

Table 1: Quantitative Solubility of **2-Octenoic Acid**

Solvent	Formula	Solubility	Temperature (°C)
Water	H <sub>2</sub> O	~1 g/L[1]	Not Specified
Dimethyl Sulfoxide (DMSO)	C <sub>2</sub> H <sub>6</sub> OS	100 mg/mL	Not Specified

Table 2: Qualitative Solubility of **2-Octenoic Acid**

Solvent	Classification	Solubility
Water	Polar Protic	Insoluble / Slightly Soluble[2]
Ethanol	Polar Protic	Soluble[2]
Oils	Nonpolar	Soluble[2]

Based on the principles of "like dissolves like," **2-octenoic acid**, with its significant nonpolar character, is expected to be soluble in a range of organic solvents. Shorter-chain carboxylic acids (1 to 5 carbons) are generally soluble in water, but the longer alkyl chain of **2-octenoic acid** limits its aqueous solubility[3].

## Experimental Protocols for Solubility Determination

While specific, detailed experimental protocols for determining the solubility of **2-octenoic acid** are not readily available in the literature, general methods for assessing the solubility of carboxylic acids are well-established. These can be broadly categorized into qualitative and quantitative methods.

### Qualitative Solubility Testing

A straightforward approach to quickly assess solubility involves observing the dissolution of a small amount of the solute in a given solvent.

Methodology:

- Preparation: Add a small, measured amount of **2-octenoic acid** (e.g., a few milligrams of solid or a few microliters of liquid) to a clean, dry test tube.

- **Solvent Addition:** Add a small volume of the desired solvent (e.g., 1 mL) to the test tube.
- **Observation:** Vigorously agitate the mixture. Observe if the solute fully dissolves. If it dissolves, the substance is considered soluble under these conditions. If a significant portion remains undissolved, it is classified as insoluble or slightly soluble.
- **Incremental Addition:** For a more refined qualitative assessment, the solvent can be added in small increments with agitation after each addition until the solute dissolves. The approximate volume of solvent required provides a semi-quantitative measure of solubility.

## Quantitative Solubility Determination: Gravimetric Method

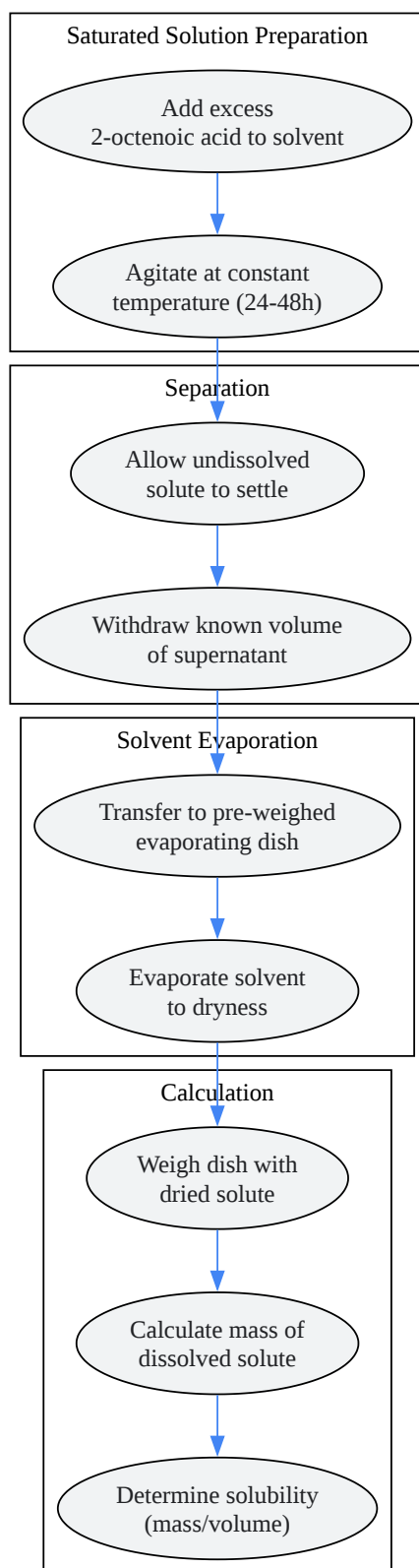
The gravimetric method is a classic and reliable technique for accurately determining the solubility of a compound in a specific solvent at a given temperature.

### Methodology:

- **Saturated Solution Preparation:**
  - Add an excess amount of **2-octenoic acid** to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or a flask with a stopper).
  - Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed. The presence of undissolved solute is crucial to confirm saturation.
- **Separation of Saturated Solution:**
  - Allow the undissolved solute to settle.
  - Carefully withdraw a known volume of the clear, saturated supernatant using a pre-warmed or temperature-equilibrated pipette to avoid precipitation. Filtration through a syringe filter can also be used.
- **Solvent Evaporation:**

- Transfer the known volume of the saturated solution to a pre-weighed, dry evaporating dish or beaker.
- Evaporate the solvent under controlled conditions (e.g., in a fume hood, on a hot plate at low heat, or using a rotary evaporator) until the solute is completely dry.
- Mass Determination and Calculation:
  - Weigh the evaporating dish containing the dried solute.
  - The mass of the dissolved solute is the final weight of the dish minus the initial weight of the empty dish.
  - Solubility is then calculated as the mass of the solute per volume of the solvent (e.g., in g/L or mg/mL).

The following diagram illustrates the general workflow for the gravimetric determination of solubility.



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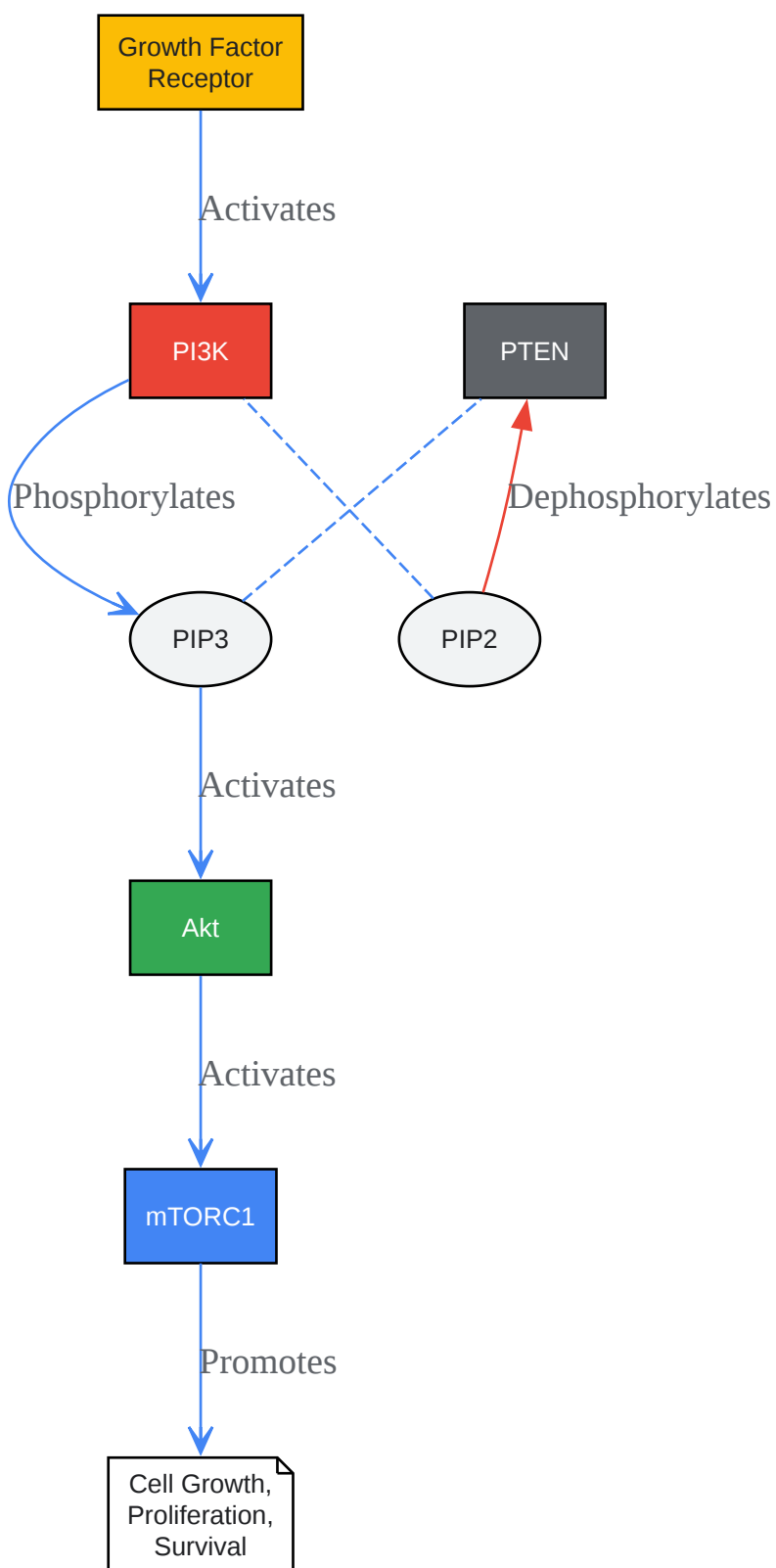
### Gravimetric Solubility Determination Workflow

## Biological Relevance: Influence on Signaling Pathways

While a specific, dedicated signaling pathway for **2-octenoic acid** has not been extensively characterized, as a medium-chain fatty acid, it is likely to influence cellular metabolic and signaling pathways. Notably, medium-chain fatty acids have been shown to modulate the PI3K/Akt/mTOR signaling pathway, which is a crucial regulator of cell growth, proliferation, survival, and metabolism.

The PI3K/Akt/mTOR pathway is often dysregulated in various diseases, including cancer and metabolic disorders. The activation of this pathway begins with the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by phosphoinositide 3-kinase (PI3K). This leads to the recruitment and activation of Akt, which in turn phosphorylates and regulates a variety of downstream targets, including the mammalian target of rapamycin (mTOR) complex 1 (mTORC1).

The diagram below provides a simplified representation of the PI3K/Akt/mTOR signaling cascade.



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